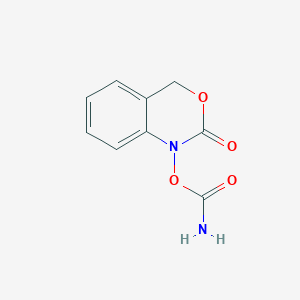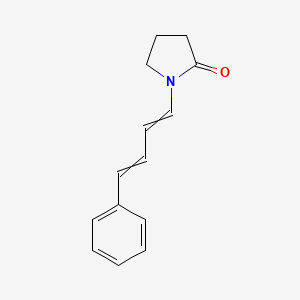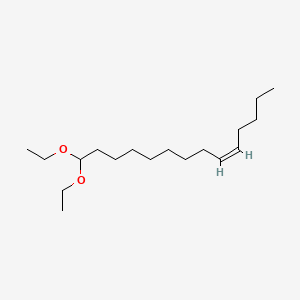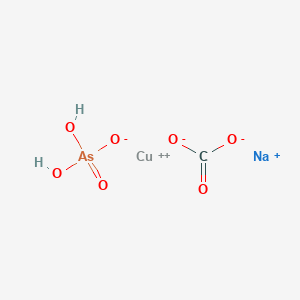
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) is a complex inorganic compound with a unique combination of elements It consists of copper, sodium, carbonate, and dihydrogen arsorate in a 1:1:1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) typically involves the reaction of copper(II) sulfate, sodium carbonate, and dihydrogen arsenate under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting precipitate is filtered and dried to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure the purity and yield of the product. The precipitate is then separated using industrial filtration techniques and dried in large drying units.
化学反応の分析
Types of Reactions
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion can undergo redox reactions, changing its oxidation state.
Substitution Reactions: The carbonate and dihydrogen arsorate groups can be substituted by other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other ionic compounds. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid can produce copper chloride, sodium chloride, carbon dioxide, and water.
科学的研究の応用
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the interactions of copper and arsenate ions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in industrial processes, including the production of other chemicals and materials.
作用機序
The mechanism by which Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) exerts its effects involves the interaction of its constituent ions with various molecular targets. The copper ion can interact with proteins and enzymes, potentially altering their function. The dihydrogen arsorate group can interact with phosphate groups in biological molecules, affecting their structure and function.
類似化合物との比較
Similar Compounds
Copper(II) carbonate: Similar in that it contains copper and carbonate, but lacks sodium and dihydrogen arsorate.
Sodium arsenate: Contains sodium and arsenate but lacks copper and carbonate.
Copper(II) arsenate: Contains copper and arsenate but lacks sodium and carbonate.
Uniqueness
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) is unique due to its specific combination of elements, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the presence of all four components is required.
特性
CAS番号 |
65722-74-9 |
|---|---|
分子式 |
CH2AsCuNaO7 |
分子量 |
287.48 g/mol |
IUPAC名 |
copper;sodium;dihydrogen arsorate;carbonate |
InChI |
InChI=1S/CH2O3.AsH3O4.Cu.Na/c2-1(3)4;2-1(3,4)5;;/h(H2,2,3,4);(H3,2,3,4,5);;/q;;+2;+1/p-3 |
InChIキー |
IDJYPUQLBKTFGV-UHFFFAOYSA-K |
正規SMILES |
C(=O)([O-])[O-].O[As](=O)(O)[O-].[Na+].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


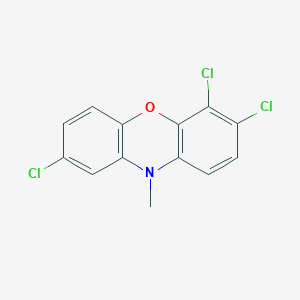
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
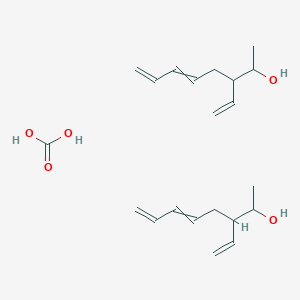
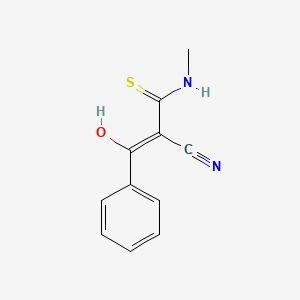
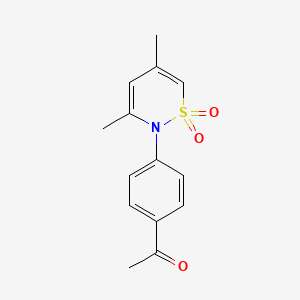
![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
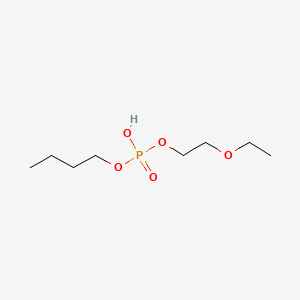
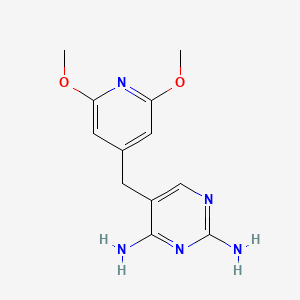
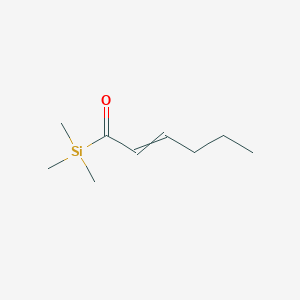
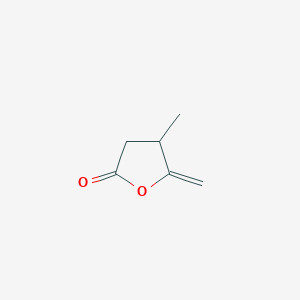
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
